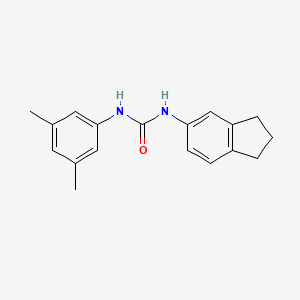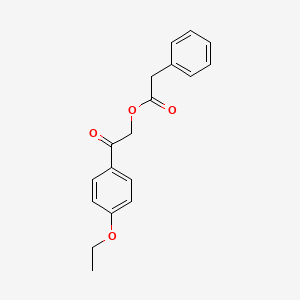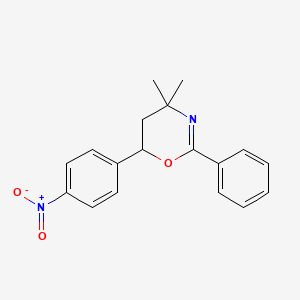![molecular formula C20H25ClO4S B4963417 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B4963417.png)
1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol, also known as carvedilol, is a beta-blocker medication used for the treatment of heart failure and hypertension. Carvedilol has been extensively researched and studied for its potential therapeutic effects, and its mechanism of action has been well-established.
作用机制
Carvedilol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol reduces the effects of the sympathetic nervous system, which can lead to decreased heart rate, decreased cardiac output, and decreased blood pressure. Carvedilol also has antioxidant properties that may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It reduces heart rate and cardiac output, which can lead to a decrease in blood pressure. Carvedilol also reduces the workload on the heart, which can improve left ventricular function in patients with heart failure. In addition, 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has been shown to have antioxidant properties that may protect against oxidative stress and inflammation.
实验室实验的优点和局限性
Carvedilol has several advantages for lab experiments. It is a well-established beta-blocker with a known mechanism of action, making it a useful tool for studying the sympathetic nervous system and cardiovascular function. Carvedilol is also widely available and relatively inexpensive. However, there are some limitations to using 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol in lab experiments. It is a medication that is used in humans, which can make it difficult to extrapolate findings to animal models. In addition, 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has several potential side effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol. One area of interest is the use of 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol in the treatment of other conditions such as diabetes, chronic obstructive pulmonary disease, and liver cirrhosis. Another area of interest is the development of new formulations of 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol that may improve its therapeutic effects or reduce its side effects. Finally, there is a need for further research on the mechanism of action of 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol, particularly with regard to its antioxidant properties.
合成方法
Carvedilol is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-tert-butylphenol with ethylene oxide to form 1-(4-tert-butylphenoxy)-2-hydroxyethane. This compound is then reacted with p-chlorobenzyl chloride to form 1-(4-tert-butylphenoxy)-3-(4-chlorobenzyl)-2-hydroxypropane. The final step involves the reaction of this compound with sulfuryl chloride to form 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol, which is 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol.
科学研究应用
Carvedilol has been extensively studied for its potential therapeutic effects in the treatment of heart failure and hypertension. It has been shown to improve left ventricular function, decrease mortality rates, and reduce hospitalizations in patients with heart failure. Carvedilol has also been found to be effective in reducing blood pressure in patients with hypertension. In addition, 1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has been studied for its potential use in the treatment of other conditions such as diabetes, chronic obstructive pulmonary disease, and liver cirrhosis.
属性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4S/c1-20(2,3)16-6-10-19(11-7-16)25-12-18(22)14-26(23,24)13-15-4-8-17(21)9-5-15/h4-11,18,22H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUIFPJMNIQKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-3-[(4-chlorophenyl)methylsulfonyl]propan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)

![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963431.png)
![N-(4-methylphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B4963435.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)
![methyl 2-{[3-(5-bromo-2-ethoxyphenyl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4963463.png)